molecular formula C13H16O2 B3148898 Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate CAS No. 66041-55-2

Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate

Cat. No.: B3148898
CAS No.: 66041-55-2
M. Wt: 204.26 g/mol
InChI Key: YNGYAVXHTVNYBC-UHFFFAOYSA-N
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Description

. It is a derivative of tetrahydronaphthalene, which is a partially hydrogenated form of naphthalene. This compound is characterized by its colorless liquid form and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate can be synthesized through several synthetic routes. One common method involves the hydrogenation of naphthalene to produce tetrahydronaphthalene, followed by the esterification of the resulting compound with ethanol in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale hydrogenation reactors and esterification units. The process requires precise control of temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

  • Substitution: Substitution reactions often involve halogenation using reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed:

  • Oxidation: The oxidation of this compound can produce carboxylic acids and ketones.

  • Reduction: Reduction reactions typically yield alcohols and amines.

  • Substitution: Substitution reactions can result in the formation of halogenated derivatives.

Scientific Research Applications

Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.

  • Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research has explored its use in drug development, particularly in the synthesis of pharmaceuticals with anti-inflammatory and anticancer properties.

  • Industry: It is utilized as a hydrogen-donor solvent in industrial processes and as an intermediate in the production of other chemical compounds.

Mechanism of Action

Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate is similar to other tetrahydronaphthalene derivatives, such as Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate. it is unique in its specific chemical structure and the resulting biological and chemical properties.

Comparison with Similar Compounds

  • Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate

  • Ethyl tetrahydronaphthalene-1-carboxylate

  • Ethyl 1,2,3,4-tetrahydronaphthalene-2-carboxylate

Properties

IUPAC Name

ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-2-15-13(14)12-9-5-7-10-6-3-4-8-11(10)12/h3-4,6,8,12H,2,5,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGYAVXHTVNYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Diethyl 3,4-dihydronaphthalene-1,1 (2H)-dicarboxylate (see J. Org. Chem., 54, 2713-18 (1989)) (5.129 g, 18.56 mmol), sodium chloride (2.17 g, 37.1 mmol) and water (1 ml) were heated in dimethyl sulfoxide (10 ml) at 180° C. for 1.5 days. After cooling to room temperature, water was added, and the mixture was extracted twice with ethyl acetate. The collected organic layer was dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure and the obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=15/1) to give a crude product of ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate as a yellow liquid. To a solution of the obtained liquid in methanol (20 ml)-tetrahydrofuran (10 ml) was added 1N aqueous sodium hydroxide solution (30 ml, 30 mmol), and the mixture was stirred overnight at room temperature. The reaction solution was concentrated, diluted with water, and washed with diethyl ether. The obtained aqueous solution was acidified with 1N hydrochloric acid and extracted twice with diethyl ether. The collected organic layer was dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure and the obtained residue was crystallized from diethyl ether-hexane to give the objective substance.
Name
Diethyl 3,4-dihydronaphthalene-1,1 (2H)-dicarboxylate
Quantity
5.129 g
Type
reactant
Reaction Step One
Quantity
2.17 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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